molecular formula C15H13N3OS2 B2894661 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797322-40-7

4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2894661
CAS No.: 1797322-40-7
M. Wt: 315.41
InChI Key: HEMMFUPYHUBEIM-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The benzyl group attached to the carboxamide nitrogen is further substituted with a thiophen-3-yl ring, introducing sulfur-containing aromaticity. This structural architecture is significant in medicinal chemistry due to the inherent bioactivity of thiadiazoles and thiophenes, which are known for their roles in anticancer, antimicrobial, and antiviral agents . The compound’s synthesis likely follows a multi-step pathway involving cyclization of nitriles or coupling reactions with halogenated intermediates, as seen in analogous thiadiazole derivatives .

Properties

IUPAC Name

4-methyl-N-[(2-thiophen-3-ylphenyl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-18-17-10)15(19)16-8-11-4-2-3-5-13(11)12-6-7-20-9-12/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMMFUPYHUBEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and subsequent reactions to introduce the thiadiazole and carboxamide groups. Common synthetic routes include:

  • Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.

  • Thiadiazole Formation: The thiadiazole ring can be formed through cyclization reactions involving hydrazine derivatives and thionyl chloride.

  • Carboxamide Introduction: The carboxamide group can be introduced through reactions with carboxylic acid derivatives and amines under specific conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols to replace leaving groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, halides, strong bases or acids.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, aldehydes.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Amides, ethers, esters.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, compounds similar to 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide have shown significant inhibitory effects on various cancer cell lines through mechanisms such as:

  • Inhibition of c-Met : Research indicates that thiadiazole derivatives can inhibit the c-Met signaling pathway, which is often overactive in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in tumor cells .
  • Mechanistic Insights : The compound has been shown to bind effectively to c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), providing insights into selective inhibitor design .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications on the thiadiazole ring can enhance biological activity. For example, the introduction of different substituents on the benzyl group has been correlated with improved potency against cancer cell lines .

Study 1: Thiadiazole Derivatives as Antitumor Agents

A study focused on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited moderate to high anticancer activity against liver carcinoma cell lines (HEPG2). The IC50 values for some derivatives were reported as low as 0.86 µM, indicating strong potential for further development .

Study 2: Mechanistic Evaluation

Another investigation explored the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the compounds not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation and mitochondrial dysfunction .

Pharmacokinetic Profile

The pharmacokinetic properties of similar thiadiazole derivatives have been evaluated in animal models. These studies suggest favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism by which 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related molecules:

Compound Core Structure Key Substituents Reported Activity (IC₅₀ or EC₅₀) Reference
4-Methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Methyl, benzyl-thiophen-3-yl Not explicitly reported
4-Methyl-2-phenylthiazole-5-carbohydrazide (7b) Thiazole Phenyl, carbohydrazide 1.61 ± 1.92 µg/mL (HepG-2)
4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide (33) 1,2,3-Thiadiazole Methyl, oxadiazole, trifluoromethyl Metabolically stable modulator
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antitumor, antimicrobial

Key Observations:

  • Thiadiazole vs. Thiazole Cores : Thiazole derivatives (e.g., compound 7b) exhibit potent anticancer activity (IC₅₀ ~1.61 µg/mL against HepG-2 cells) but lack the additional nitrogen atom in the thiadiazole ring, which may enhance π-π stacking or hydrogen bonding in the target compound .
  • Substituent Influence : The trifluoromethyl and oxadiazole groups in compound 33 improve metabolic stability, suggesting that electron-withdrawing substituents could optimize pharmacokinetics in thiadiazole derivatives . In contrast, the thiophen-3-yl group in the target compound may enhance lipophilicity and membrane permeability.
  • 1,2,3- vs. 1,3,4-Thiadiazoles : 1,3,4-Thiadiazoles (e.g., from ) demonstrate broader antimicrobial activity, while 1,2,3-thiadiazoles are less explored but may offer unique binding modes due to altered sulfur and nitrogen positioning .

Physicochemical Properties

  • Solubility : Carboxamide moieties improve aqueous solubility relative to ester or hydrocarbon analogs .

Biological Activity

The compound 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

This structure features a thiadiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic properties of 1,3,4-thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. Specifically, one derivative showed an IC50 value of 0.28 μg/mL against MCF-7 cells and 0.52 μg/mL against A549 cells . This suggests that modifications in the thiadiazole structure can enhance anticancer activity.

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.

Comparative Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli32 µg/mL
Thiadiazole Derivative BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

This table illustrates the potential of this compound as an effective antimicrobial agent .

The mechanism by which thiadiazoles exert their biological effects is multifaceted. For anticancer activity, studies suggest that these compounds may inhibit tubulin polymerization, which is critical for cancer cell proliferation. Molecular docking studies have revealed interactions with key residues in the colchicine binding site of tubulin .

In terms of antimicrobial action, thiadiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial growth .

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing 4-methyl-N-(2-(thiophen-3-yl)benzyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized for yield? A: The synthesis typically involves coupling a thiadiazole-5-carboxylic acid derivative with a benzylamine precursor bearing a thiophen-3-yl substituent. Key steps include:

  • Activation of the carboxylic acid to an acid chloride (e.g., using thionyl chloride) .
  • Amide bond formation under basic conditions (e.g., triethylamine in DMF or acetonitrile) .
  • Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 80% yield in 2 hours vs. 60% in 6 hours under conventional heating) .
    Optimization strategies include solvent selection (polar aprotic solvents preferred), temperature control (reflux at 80–100°C), and stoichiometric ratios (1:1.2 for acid:amine). Purity is verified via TLC and HPLC, followed by recrystallization .

Advanced Structural Characterization

Q: Which analytical techniques are critical for confirming the structural integrity of this compound, and how can spectral data resolve ambiguities? A: Multi-modal characterization is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiophen-3-yl vs. 2-yl isomers via aromatic proton splitting) .
  • High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ at m/z 386.0432) .
  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
    Ambiguities in tautomeric forms (e.g., thiadiazole vs. thiazole) are resolved using 2D NMR (COSY, HSQC) to map coupling networks .

Biological Activity and Mechanism

Q: What experimental frameworks are recommended for evaluating this compound’s antimicrobial or anticancer potential? A: Use tiered assays:

  • Primary screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies :
    • Reactive oxygen species (ROS) detection via DCFH-DA fluorescence .
    • Apoptosis assays (Annexin V/PI staining) to distinguish necrotic vs. programmed cell death .
      Negative controls (e.g., unsubstituted thiadiazole analogs) are critical to isolate the role of the thiophen-3-ylbenzyl group .

Data Contradictions in Biological Activity

Q: How can researchers reconcile discrepancies in reported bioactivity across similar thiadiazole derivatives? A: Contradictions often arise from:

  • Solubility differences : Poor aqueous solubility may falsely reduce in vitro activity. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Structural analogs : Substitutions (e.g., methyl vs. trifluoromethyl groups) alter logP and bioavailability. Compare Hansch analysis (QSAR models) to correlate substituent effects .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and validate with reference drugs (e.g., ciprofloxacin for bacteria) .

Structure-Activity Relationship (SAR) Studies

Q: What strategies can optimize bioactivity through targeted structural modifications? A: Prioritize modifications at three sites:

Thiadiazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and target binding .

Benzyl position : Replace thiophen-3-yl with bioisosteres (e.g., furan-2-yl) to improve metabolic stability .

Carboxamide linker : Replace -NH with -O- to reduce hydrolysis susceptibility .
Validate changes using molecular docking (e.g., against bacterial DNA gyrase or kinase targets) and ADMET predictions .

Stability and Degradation Pathways

Q: What methodologies identify degradation products and assess compound stability under physiological conditions? A:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48 hours .
  • LC-MS/MS analysis : Identify hydrolytic products (e.g., cleavage of the thiadiazole ring or carboxamide bond) .
  • pH stability profiling : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
    Stabilization strategies include formulation with cyclodextrins or PEGylation to reduce hydrolysis .

Advanced Synthetic Challenges

Q: How can regioselectivity issues during thiophen-3-ylbenzyl substitution be addressed? A: Key approaches:

  • Directed ortho-metalation : Use a directing group (e.g., -OMe) on the benzyl ring to control thiophene coupling positions .
  • Cross-coupling catalysis : Employ Suzuki-Miyaura reactions with Pd(PPh₃)₄ to link pre-functionalized thiophene and benzyl precursors .
    Monitor regioselectivity via NOE NMR to confirm spatial proximity of substituents .

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